5,6-Dichloro-1,2-dimethylbenzimidazole
Overview
Description
5,6-Dichloro-1,2-dimethylbenzimidazole is an organic compound with the molecular formula C9H8Cl2N2 It belongs to the class of benzimidazoles, which are known for their diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-Dichloro-1,2-dimethylbenzimidazole typically involves the reaction of 4,5-dichloro-o-phenylenediamine with acetic acid or its derivatives. The reaction is carried out under reflux conditions, often in the presence of a dehydrating agent such as polyphosphoric acid or phosphorus oxychloride. The reaction proceeds through the formation of an intermediate, which cyclizes to form the benzimidazole ring.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The final product is purified through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
5,6-Dichloro-1,2-dimethylbenzimidazole undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The methyl groups can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction Reactions: The compound can be reduced to remove chlorine atoms or to modify the benzimidazole ring.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide, ammonia, or thiourea are commonly used under mild to moderate conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are employed.
Major Products
Substitution: Products include various substituted benzimidazoles with different functional groups.
Oxidation: Products include benzimidazole carboxylic acids or aldehydes.
Reduction: Products include dechlorinated benzimidazoles or modified benzimidazole rings.
Scientific Research Applications
5,6-Dichloro-1,2-dimethylbenzimidazole has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 5,6-Dichloro-1,2-dimethylbenzimidazole involves its interaction with specific molecular targets. It is known to inhibit certain enzymes and interfere with cellular processes. For example, it can inhibit RNA polymerase II, leading to the suppression of mRNA synthesis. This inhibition can trigger various cellular responses, including apoptosis in cancer cells. The compound also affects DNA topoisomerase II, which is involved in DNA replication and repair.
Comparison with Similar Compounds
Similar Compounds
5,6-Dimethylbenzimidazole: Lacks the chlorine atoms but shares the benzimidazole core structure.
5,6-Dichlorobenzimidazole: Lacks the methyl groups but has the chlorine atoms on the benzimidazole ring.
1,2-Dimethylbenzimidazole: Lacks the chlorine atoms but has the methyl groups on the benzimidazole ring.
Uniqueness
5,6-Dichloro-1,2-dimethylbenzimidazole is unique due to the presence of both chlorine and methyl groups on the benzimidazole ring. This combination of substituents imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
5,6-dichloro-1,2-dimethylbenzimidazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8Cl2N2/c1-5-12-8-3-6(10)7(11)4-9(8)13(5)2/h3-4H,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLJHHGSEAITOGJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC(=C(C=C2N1C)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8Cl2N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10357037 | |
Record name | 5,6-dichloro-1,2-dimethylbenzimidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10357037 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.08 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2818-64-6 | |
Record name | 5,6-dichloro-1,2-dimethylbenzimidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10357037 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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